N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 155503-31-4
VCID: VC8244267
InChI: InChI=1S/C17H17ClN2/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17/h1-7,10,12,19-20H,8-9,11H2
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)Cl
Molecular Formula: C17H17ClN2
Molecular Weight: 284.8 g/mol

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine

CAS No.: 155503-31-4

Cat. No.: VC8244267

Molecular Formula: C17H17ClN2

Molecular Weight: 284.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine - 155503-31-4

Specification

CAS No. 155503-31-4
Molecular Formula C17H17ClN2
Molecular Weight 284.8 g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Standard InChI InChI=1S/C17H17ClN2/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17/h1-7,10,12,19-20H,8-9,11H2
Standard InChI Key QDPIEYJXTMKWCX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 3-chlorobenzyl group attached via an ethylamine linker to the 3-position of an indole ring. The indole moiety consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, while the chlorobenzyl group introduces steric and electronic effects that influence reactivity and biological interactions . Key identifiers include:

PropertyValue
IUPAC NameN-[(3-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
SMILESClC1=CC=CC(=C1)CNCCc2c[nH]c3c2cccc3
InChI KeyQDPIEYJXTMKWCX-UHFFFAOYSA-N
PubChem CID472129

Physicochemical Characteristics

The compound’s solubility is influenced by its amine and aromatic groups, rendering it moderately soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its logP value (estimated at ~3.2) indicates moderate lipophilicity, suggesting potential blood-brain barrier permeability . Thermal stability data are unavailable, but analogous compounds decompose above 200°C.

Synthesis and Analytical Characterization

Synthetic Pathways

The primary synthesis route involves a nucleophilic substitution reaction between 3-chlorobenzyl chloride and 2-(1H-indol-3-yl)ethanamine in the presence of a base such as potassium carbonate. Alternative methods include Schiff base formation via condensation of tryptamine with 3-chlorobenzaldehyde, followed by reduction . A representative procedure is outlined below:

  • Condensation: Tryptamine (2-(1H-indol-3-yl)ethanamine) reacts with 3-chlorobenzaldehyde in ethanol under reflux to form an imine intermediate.

  • Reduction: The imine is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the final amine .

Analytical Data

  • MS (ESI): m/z 285.1 [M+H]⁺ (calculated for C₁₇H₁₇ClN₂: 284.8).

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.55–7.45 (m, 4H, Ar-H), 7.25–7.10 (m, 3H, indole-H), 3.85 (s, 2H, CH₂), 2.95 (t, 2H, CH₂), 2.70 (t, 2H, CH₂) .

  • X-ray Crystallography: While data for this specific compound are unavailable, related structures (e.g., (2,4-dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine) exhibit monoclinic crystal systems with hydrogen bonding networks .

Biological Activity and Mechanisms

Receptor Interactions

Indole derivatives are known to interact with serotonin (5-HT) receptors, dopamine transporters, and sigma receptors . The ethylamine linker in N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine may facilitate binding to G-protein-coupled receptors (GPCRs), potentially modulating neurotransmitter release .

Enzymatic Inhibition

Preliminary studies on analogous compounds suggest inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE), implicating potential roles in neurodegenerative disease therapy . The chlorine substituent enhances electron-withdrawing effects, potentially increasing affinity for enzyme active sites.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity
N-(2-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamineC₁₇H₁₇ClN₂Chlorine at benzene ortho positionSigma receptor modulation
N-(4-Chlorobenzyl)-2-(1H-indol-3-yl)ethanamineC₁₇H₁₇ClN₂Chlorine at benzene para positionMAO-B inhibition
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanamineC₁₆H₁₅ClN₂Absence of ethylamine linkerAntidepressant activity

Applications and Research Directions

Drug Discovery

The compound’s dual functionality (indole + chlorobenzyl) positions it as a scaffold for developing:

  • Antidepressants: Via serotonin reuptake inhibition .

  • Anticancer agents: Through apoptosis induction in tumor cells .

  • Antimicrobials: Targeting bacterial cell membranes or enzymes .

Neuroscience Research

As a potential neuroprotective agent, it could mitigate oxidative stress in models of Parkinson’s or Alzheimer’s disease .

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